3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Synthesis of Highly Functionalized Compounds : The synthesis of 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles has been achieved through ring contraction of suitably functionalized 2H-pyran-2-ones. This process involves the generation of a carbanion from nitromethane, highlighting the compound's utility in creating complex molecular structures (Sil et al., 2004).
Catalytic Oxidation Processes : Research has shown that compounds like pyrazine-2-carboxylic acid can be used in catalytic systems for the oxidation of alkanes. This is significant in chemical transformations and may be applicable for the compound (Nizova et al., 1997).
Synthesis of Heterocyclic Compounds
Heterocyclic Synthesis : The compound has potential applications in the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines. This is important for creating new molecules with potential pharmaceutical applications (Abdallah, 2007).
Anticancer Activity : Some new heterocyclic compounds based on similar structures have shown anticancer activity. This suggests the potential use of 3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile in developing novel anticancer agents (Metwally et al., 2016).
Novel Compound Synthesis
Diverse Chemical Syntheses : The compound's structure is conducive to a variety of chemical reactions, leading to the synthesis of novel compounds with potential biological activities. This versatility is important for expanding the horizons of chemical and pharmaceutical research (Demidov et al., 2021).
Antimicrobial Activity and Docking Studies : Compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial activities. This indicates potential for the compound to be used in the development of new antimicrobial agents (Okasha et al., 2022).
Mechanism of Action
Target of Action
Similar compounds with a pyrazine-2-carbonyl group have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Given the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have exhibited significant inhibitory concentrations against mycobacterium tuberculosis h37ra , indicating potential anti-tubercular activity.
Properties
IUPAC Name |
3-[1-(3,4-dihydro-1H-isochromene-1-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c21-12-17-19(23-9-8-22-17)27-15-5-3-10-24(13-15)20(25)18-16-6-2-1-4-14(16)7-11-26-18/h1-2,4,6,8-9,15,18H,3,5,7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDBGARJGUFGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2C3=CC=CC=C3CCO2)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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